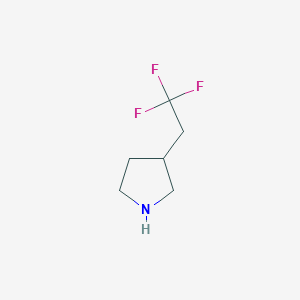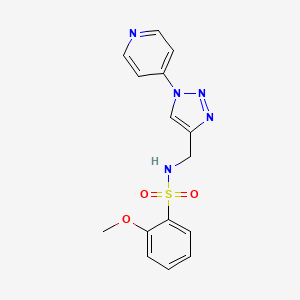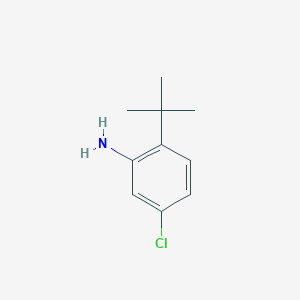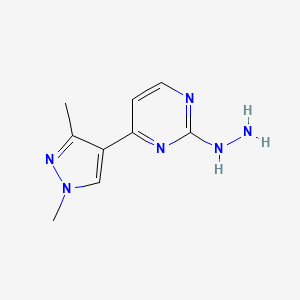
1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride” is an organic molecule with several functional groups. It contains a 2,4-difluorophenyl group, an ethylsulfanyl group, and an ethylamine group . These functional groups could potentially give the compound various chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of fluorine atoms could introduce interesting electronic effects due to their high electronegativity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amine group could participate in acid-base reactions, while the sulfanyl group could be involved in oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Reaction with Amines and Alcohols
Research by Furin et al. (2000) explored the reaction of a similar compound with various amines, yielding different products depending on the solvent and processing. This study provides insights into the chemical behavior of related fluoroethyl compounds in reactions with amines (Furin et al., 2000).
Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to 1-(2,4-Difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride, investigated its polymorphic forms using various spectroscopic techniques. This research is significant for understanding the physical and chemical properties of such compounds (Vogt et al., 2013).
Spectroscopic Characterization
Kuś et al. (2016) conducted a comprehensive spectroscopic characterization of cathinone derivatives that are chemically akin to the compound . This research offers valuable data for the identification and understanding of similar compounds (Kuś et al., 2016).
Synthesis Applications
Meyer and El Qacemi (2020) described an efficient reaction involving a structurally similar compound, showcasing potential applications in synthesizing various β-substituted-trifluoromethyl-ethenes. This study highlights synthetic applications in chemical discovery (Meyer & El Qacemi, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-N-ethyl-3-ethylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NS.ClH/c1-3-16-12(9-17-4-2)7-10-5-6-11(14)8-13(10)15;/h5-6,8,12,16H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDYIQJBQGSENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=C(C=C(C=C1)F)F)CSCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2432432.png)



![Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2432440.png)

![4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2432443.png)
![methyl 4-[[5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzoate](/img/structure/B2432444.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2432445.png)
![1-Benzyl-3'-(3,5-dimethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2432446.png)
amine](/img/structure/B2432447.png)